Déhydroleucodine

Vue d'ensemble

Description

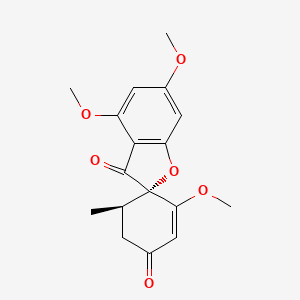

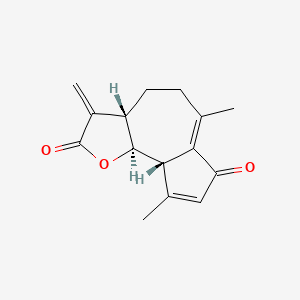

La déhydroléucodine est une lactone sesquiterpénique de type guaïane isolée de la plante Artemisia douglasiana . Ce composé est connu pour ses caractéristiques structurelles uniques, notamment un système de cycles fusionnés contenant un cycle à sept chaînons, un cycle cyclopenténone planaire fusionné et un cycle lactone à cinq chaînons . La déhydroléucodine a été étudiée pour ses diverses activités biologiques, y compris ses effets sur le transit gastro-intestinal et ses applications thérapeutiques potentielles .

Applications De Recherche Scientifique

La déhydroléucodine a un large éventail d'applications en recherche scientifique :

5. Mécanisme d'action

La déhydroléucodine exerce ses effets par le biais de diverses cibles moléculaires et voies. Il est connu pour interagir avec les récepteurs adrénergiques, en particulier le récepteur α2-adrénergique, pour moduler le transit gastro-intestinal . De plus, la déhydroléucodine induit l'apoptose dans les cellules cancéreuses en activant des voies de signalisation spécifiques et en inhibant la prolifération cellulaire . Le composé stabilise également les mastocytes, empêchant la dégranulation et réduisant l'inflammation .

Mécanisme D'action

Target of Action

Dehydroleucodine primarily targets the α2-adrenergic receptor and PPARγ , a transcription factor known to play a pivotal role during adipogenesis . It also interacts with HMOX1 , HSPA1A , and NFkB1 .

Mode of Action

The mode of action of Dehydroleucodine involves a nucleophilic attack by endogenous nucleophiles, such as a thiol in the cysteine residue of the protein, leading to the formation of covalent adducts . It also interacts with its targets, leading to changes in their activity. For example, it downregulates the expression of adipogenic-specific transcriptional factors PPARγ and C-EBPα .

Biochemical Pathways

Dehydroleucodine affects several biochemical pathways. It inhibits the differentiation of murine preadipocytes and decreases the accumulation of lipid content by dramatically downregulating the expression of adipogenic-specific transcriptional factors PPARγ and C-EBPα . It also upregulates heme oxygenase 1 (HMOX1) and the primary stress-inducible isoform of the heat shock 70 kDa protein 1 (HSPA1A), and downregulates NFkB1 transcription .

Pharmacokinetics

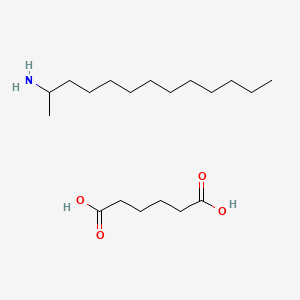

It is known that one of its derivatives is about 270 times more water-soluble than dehydroleucodine itself , which could potentially impact its bioavailability.

Result of Action

Dehydroleucodine has several molecular and cellular effects. It significantly inhibits the differentiation of murine preadipocytes and decreases the accumulation of lipid content . It also shows anti-leukemic activity , inhibits the secretion of matrix metalloprotease-2 (MMP-2), a known protease involved in migration and invasion of B16 cells , and effectively neutralizes several bacterial species .

Analyse Biochimique

Biochemical Properties

Dehydroleucodine has been found to interact with various biomolecules. It prevents gastrointestinal damage in response to necrosis-inducing agents in a dose-dependent manner . The mechanisms of action of Dehydroleucodine are mainly related to its ability to stimulate mucus production and inhibit the release of pro-inflammatory mediators from mast cells .

Cellular Effects

Dehydroleucodine exhibits cytostatic and cytotoxic activities on various cell types. It significantly inhibits the differentiation of murine preadipocytes and decreases the accumulation of lipid content by downregulating adipogenic-specific transcriptional factors PPARγ and C-EBPα . In human cerebral astrocytoma D384 cell line, Dehydroleucodine has shown cytostatic and cytotoxic activities .

Molecular Mechanism

Dehydroleucodine exerts its effects at the molecular level through various mechanisms. It inhibits the differentiation of murine preadipocytes by downregulating the expression of adipogenic-specific transcriptional factors PPARγ and C-EBPα . It also inhibits the secretion of matrix metalloprotease-2 (MMP-2), a protease involved in cell migration and invasion .

Temporal Effects in Laboratory Settings

The effects of Dehydroleucodine have been observed over time in laboratory settings. It has been shown to prevent gastroduodenal damage induced by necrosis-inducing agents such as absolute ethanol

Dosage Effects in Animal Models

The effects of Dehydroleucodine vary with different dosages in animal models. While specific dosage effects have not been extensively studied, it has been shown to inhibit the differentiation of murine preadipocytes in a dose-dependent manner .

Metabolic Pathways

It has been shown to influence the expression of adipogenic-specific transcriptional factors PPARγ and C-EBPα, suggesting a role in lipid metabolism .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La déhydroléucodine peut être synthétisée par le biais de diverses réactions chimiques impliquant les composés précurseurs présents dans l'Artemisia douglasiana . La synthèse implique généralement l'extraction du matériel végétal suivie de processus de purification pour isoler le composé. Les conditions de réaction comprennent souvent l'utilisation de solvants organiques et des contrôles de température spécifiques pour garantir la stabilité du composé .

Méthodes de production industrielle : La production industrielle de déhydroléucodine implique des processus d'extraction et de purification à grande échelle. Le matériel végétal est récolté et soumis à une extraction par solvant, suivie de techniques chromatographiques pour isoler la déhydroléucodine sous sa forme pure . Le processus est optimisé pour maximiser le rendement et la pureté tout en minimisant l'utilisation de produits chimiques dangereux.

Analyse Des Réactions Chimiques

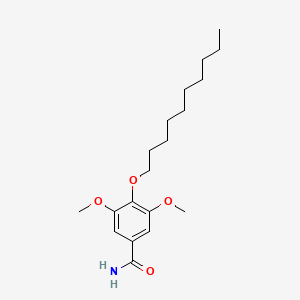

Types de réactions : La déhydroléucodine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution . Ces réactions sont essentielles pour modifier la structure du composé et améliorer son activité biologique.

Réactifs et conditions communs :

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la déhydroléucodine ayant des activités biologiques modifiées . Ces dérivés sont étudiés pour leurs applications thérapeutiques potentielles.

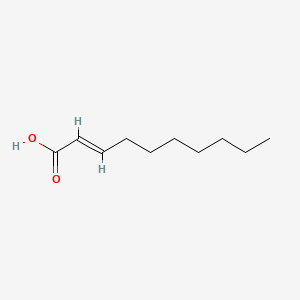

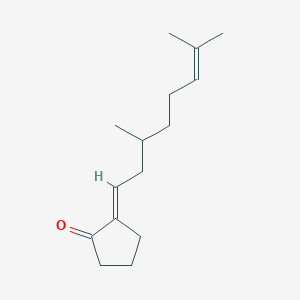

Comparaison Avec Des Composés Similaires

La déhydroléucodine est comparée à d'autres lactones sesquiterpéniques de type guaïane, telles que la leucodine et la xanthatine . Bien que ces composés partagent des caractéristiques structurelles similaires, la déhydroléucodine est unique en raison de sa spécificité de liaison aux récepteurs adrénergiques et de ses puissantes activités anti-inflammatoires et anticancéreuses . La comparaison met en évidence les propriétés pharmacologiques distinctes de la déhydroléucodine, ce qui en fait un composé précieux pour des recherches et un développement thérapeutique plus poussés.

Composés similaires :

- Leucodine

- Xanthatine

- Parthénol

Propriétés

IUPAC Name |

6,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2,7-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-7-4-5-10-9(3)15(17)18-14(10)13-8(2)6-11(16)12(7)13/h6,10,13-14H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNVIAFTENCNGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C3C(CC1)C(=C)C(=O)O3)C(=CC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20957567 | |

| Record name | 6,9-Dimethyl-3-methylidene-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36150-07-9 | |

| Record name | DEHYDROACHILLIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180034 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,9-Dimethyl-3-methylidene-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

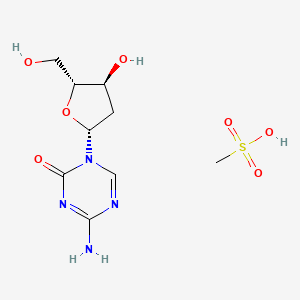

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

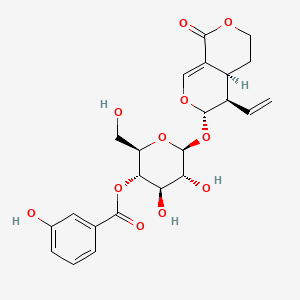

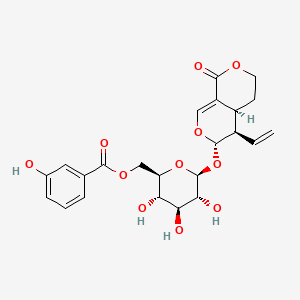

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.